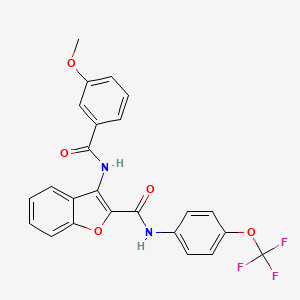

3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Description

This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core substituted with carboxamide and benzamido groups. The structure includes a 3-methoxybenzamido moiety at the 3-position of the benzofuran ring and an N-(4-(trifluoromethoxy)phenyl) group at the 2-carboxamide position. This design confers unique physicochemical properties, such as moderate hydrophobicity (predicted logP ~3.5) and a molecular weight of ~495.5 g/mol.

Properties

IUPAC Name |

3-[(3-methoxybenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N2O5/c1-32-17-6-4-5-14(13-17)22(30)29-20-18-7-2-3-8-19(18)33-21(20)23(31)28-15-9-11-16(12-10-15)34-24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNPPFWEFYYYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a reagent like methyl iodide in the presence of a base such as potassium carbonate.

Amidation Reaction: The amido group can be introduced by reacting the intermediate compound with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through a nucleophilic substitution reaction using a reagent like trifluoromethoxybenzene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related benzofuran carboxamides and benzamide derivatives:

Key Findings

Trifluoromethoxy vs. Halogen Substituents: The 4-(trifluoromethoxy)phenyl group in the target compound enhances metabolic stability compared to bromine or chlorine substituents (e.g., in and ) .

Benzofuran vs. Benzamide Scaffolds :

- Benzofuran derivatives (e.g., ) exhibit superior rigidity compared to flexible benzamides like flutolanil (), improving target selectivity .

Role of Piperazine and Methoxy Groups: Piperazine-containing derivatives () show improved solubility (logD ~2.0) compared to the target compound (logD ~3.5), making them more suitable for CNS applications . The 3-methoxy group in the target compound may reduce oxidative metabolism, extending half-life relative to non-methoxy analogues.

Biological Activity

The compound 3-(3-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in signaling pathways. Its activity is hypothesized to stem from the presence of the benzofuran moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

A study evaluating a series of benzofuran derivatives found that compounds similar in structure to this compound exhibited significant antiproliferative activity against several cancer cell lines. For instance, one derivative showed IC50 values of 3.01 μM against MDA-MB-231 cells and 5.20 μM against HCT-116 cells, indicating a promising lead for further development in cancer therapeutics .

Neuroprotective Effects

In vitro studies suggest that compounds with similar structural features may exhibit neuroprotective effects by modulating dopamine receptor activity. Specifically, they have been shown to promote β-arrestin translocation and G protein activation in D3 dopamine receptors, which are crucial for neuroprotection . The selectivity and potency of these compounds make them candidates for treating neuropsychiatric disorders.

Study 1: Antiproliferative Effects

A recent study synthesized several benzofuran-based compounds and tested their cytotoxicity on various cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth while maintaining selectivity over non-tumoral cells .

| Compound ID | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 6g | MDA-MB-231 | 3.01 | High |

| 6g | HCT-116 | 5.20 | High |

| 6g | HeLa | 9.13 | Moderate |

| 6g | HEK-293 | >30 | Very High |

Study 2: Neuroprotective Activity

Another study focused on the neuroprotective properties of structurally related compounds, highlighting their ability to interact selectively with D3 dopamine receptors without significant activity at D2 receptors. This selective interaction suggests a potential therapeutic application in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.